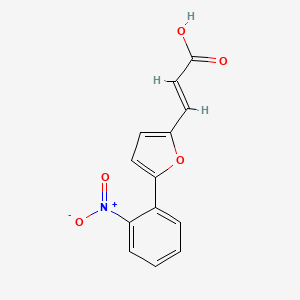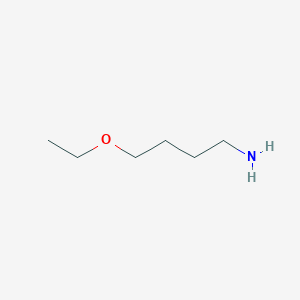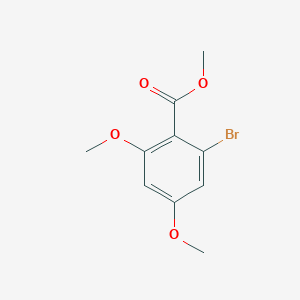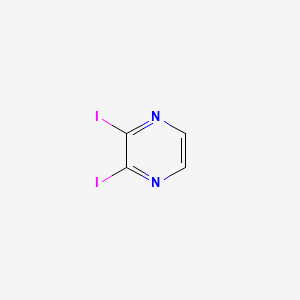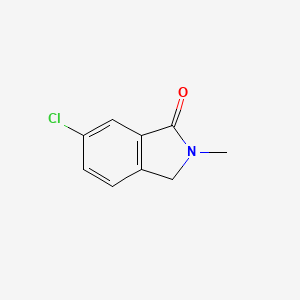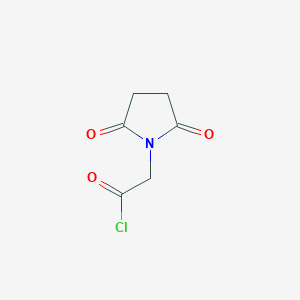
3-Bromo-4-cyanobenzoic acid
概要
説明
3-Bromo-4-cyanobenzoic acid is an organic compound with the molecular formula C8H4BrNO2. It is a white crystalline solid that is soluble in common organic solvents. This compound is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions: One common method for preparing 3-Bromo-4-cyanobenzoic acid involves the following steps:
Reduction of 3-nitrobenzoic acid: 3-nitrobenzoic acid is reduced to 3-aminobenzoic acid.
Bromination: 3-aminobenzoic acid is brominated to form 3-bromo-4-aminobenzoic acid.
Cyanation: 3-bromo-4-aminobenzoic acid is then reacted with sodium cyanide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound typically involves similar steps but on a larger scale. The reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: The nitrile group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium cyanide or potassium cyanide in the presence of a suitable solvent.
Major Products:
Substitution: Products depend on the nucleophile used. For example, using sodium cyanide yields this compound.
Reduction: Reduction of the nitrile group yields 3-bromo-4-aminobenzoic acid.
科学的研究の応用
3-Bromo-4-cyanobenzoic acid is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of 3-Bromo-4-cyanobenzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the nitrile group make it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .
類似化合物との比較
- 3-Bromo-4-methylbenzoic acid
- 3-Bromo-4-nitrobenzoic acid
- 3-Bromo-4-aminobenzoic acid
Comparison:
- 3-Bromo-4-methylbenzoic acid : Similar in structure but has a methyl group instead of a nitrile group, making it less reactive in nucleophilic substitution reactions.
- 3-Bromo-4-nitrobenzoic acid : Contains a nitro group, which makes it more reactive in reduction reactions compared to the nitrile group.
- 3-Bromo-4-aminobenzoic acid : The presence of an amine group instead of a nitrile group makes it more suitable for further functionalization in organic synthesis .
3-Bromo-4-cyanobenzoic acid stands out due to its unique combination of a bromine atom and a nitrile group, making it a versatile intermediate in various chemical reactions and applications.
特性
IUPAC Name |
3-bromo-4-cyanobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFUFPLTXVDCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
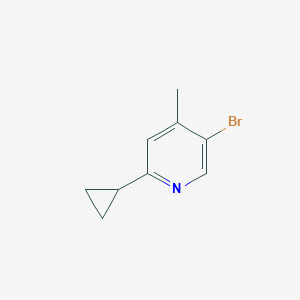
![4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3273087.png)
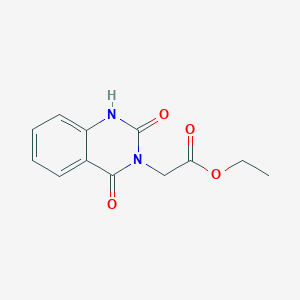

![5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B3273125.png)
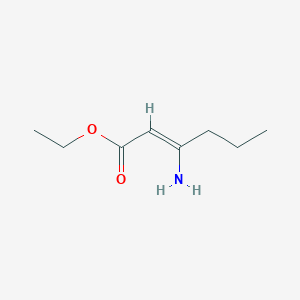
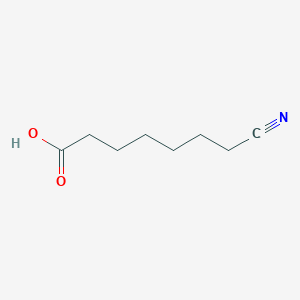
![N-[3-(diaminomethylideneamino)-4-methylphenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide;hydrochloride](/img/structure/B3273142.png)
